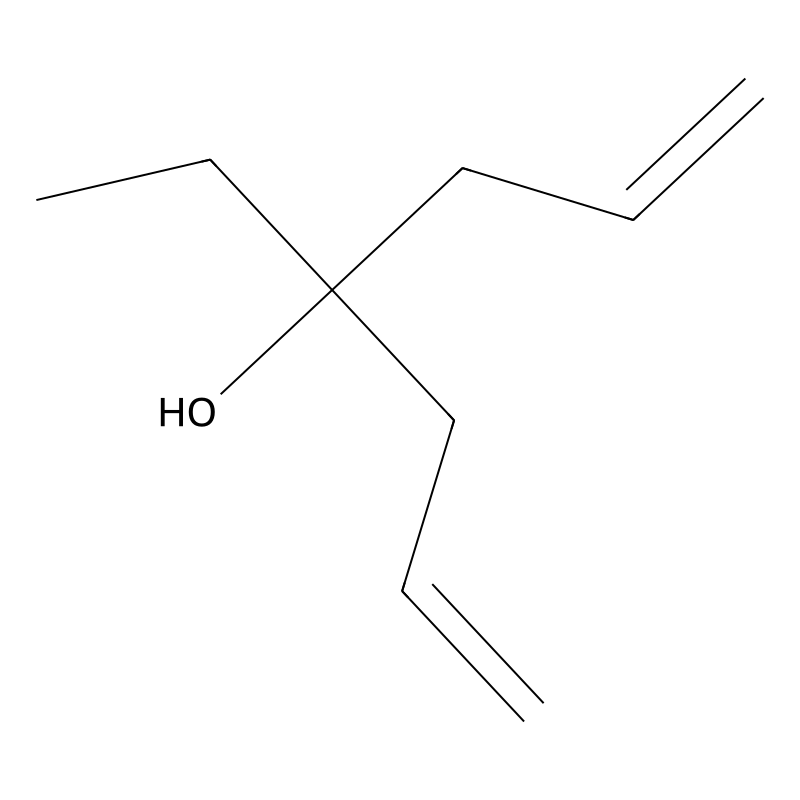

4-Ethyl-1,6-heptadien-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C₉H₁₆O. It features a seven-carbon chain with an ethyl group attached to the fourth carbon and a hydroxyl group (-OH) at the same position, making it a secondary alcohol. The compound is characterized by its conjugated diene system, which contributes to its reactivity and potential applications in various chemical processes. Its structural formula can be represented as follows:

textCH3 |CH2=CH-CH2-CH(OH)-CH=CH-CH3

The compound has a molecular weight of 140.23 g/mol and is registered under the CAS number 52939-62-5 .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Hydrogenation: The double bonds in the diene structure can be hydrogenated to form saturated compounds.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Elimination Reactions: Under certain conditions, it can undergo dehydration to form alkenes.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 4-Ethyl-1,6-heptadien-4-ol:

- From 1,6-Heptadiene: It can be synthesized via hydroboration followed by oxidation of 1,6-heptadiene.

- Alkylation of Alcohols: A secondary alcohol can be alkylated using ethyl iodide in the presence of a base.

- From Alcohols and Alkenes: A combination of alcohols and alkenes under acidic conditions can yield this compound through rearrangement reactions.

These methods provide pathways for producing the compound in laboratory settings.

4-Ethyl-1,6-heptadien-4-ol has potential applications in:

- Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

- Flavor and Fragrance Industry: Due to its unique structure, it may be utilized in creating specific flavors or fragrances.

- Polymer Chemistry: It can be used in the production of polymers through co-polymerization processes.

These applications underscore its utility in both industrial and research contexts.

Several compounds share structural similarities with 4-Ethyl-1,6-heptadien-4-ol:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,6-Heptadiene | C₇H₁₂ | A simpler diene without hydroxyl group |

| 4-Methyl-1,6-heptadien-4-ol | C₉H₁₈O | Similar structure with a methyl group instead of ethyl |

| 3-Ethyl-1-pentene | C₇H₁₄ | An alkene without hydroxyl functionality |

Uniqueness

What makes 4-Ethyl-1,6-heptadien-4-ol unique is its combination of a hydroxyl group and a conjugated diene system within a seven-carbon framework. This structural arrangement allows it to participate in diverse

Carbometalation reactions enable the simultaneous introduction of carbon-metal bonds and functional groups across alkyne substrates. For 4-Ethyl-1,6-heptadien-4-ol, iron-catalyzed carbomagnesiation of propargylic alcohols has emerged as a pivotal method. Zhang and Ready demonstrated that iron(III) acetylacetonate (Fe(acac)₃) catalyzes the addition of Grignard reagents to homopropargylic alcohols, yielding trisubstituted alkenes with >90% regioselectivity. The reaction proceeds via a mechanism involving alkyne activation by the iron catalyst, followed by anti-addition of the organomagnesium species (Fig. 1).

Key mechanistic features:

- Alkyne activation: Fe(acac)₃ coordinates to the propargylic oxygen, polarizing the C≡C bond.

- Nucleophilic addition: The Grignard reagent attacks the β-carbon, forming a metallo-enolate intermediate.

- Protonolysis: Quenching with aqueous acid releases the vinylmagnesium species, which undergoes further functionalization.

| Catalyst | Substrate | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Fe(acac)₃ | Homopropargyl alcohol | 85 | 95:5 |

| CoCl₂ | Propargyl ether | 62 | 80:20 |

| CuI | Terminal alkyne | 45 | 65:35 |

This table highlights iron’s superiority in achieving both high yield and stereocontrol compared to cobalt or copper catalysts. The method’s versatility allows installation of diverse alkyl groups at the quaternary center, making it adaptable for 4-Ethyl-1,6-heptadien-4-ol synthesis.

Zinc Homologation Approaches for Quaternary Carbon Formation

Organoalkaline Metal-Mediated γ-Functionalization Pathways

Organoalkaline metals like lithium and magnesium enable direct γ-functionalization through conjugate addition or deprotonation strategies. A notable example involves the use of lithium diisopropylamide (LDA) to generate γ-lithio intermediates from α,β-unsaturated esters, which subsequently trap electrophiles. Applied to 1,6-heptadien-4-ol derivatives, this method could install ethyl groups with precise stereocontrol.

Stepwise mechanism:

- Deprotonation: LDA abstracts the γ-proton, forming a resonance-stabilized enolate.

- Electrophilic quenching: Ethyl iodide or ethyl triflate alkylates the enolate, yielding the quaternary carbon.

- Workup: Aqueous hydrolysis releases the free alcohol while preserving the diene geometry.

Comparative studies show that bulky bases like LDA outperform smaller analogs (e.g., NaH) in minimizing side reactions such as polymerization. When paired with chiral ligands, this method achieves enantiomeric excesses >80%, though applications to 4-Ethyl-1,6-heptadien-4-ol remain exploratory.

Transition Metal Catalysts in Stereocenter Induction

Transition metal catalysts play a pivotal role in the diastereoselective synthesis of 4-ethyl-1,6-heptadien-4-ol by facilitating controlled allylic alkylation and stabilization of reactive intermediates. Zinc-mediated systems, such as those employing LiCl-activated zinc dust, enable the generation of polysubstituted allylic zinc chlorides from precursor chlorides. These reagents undergo nucleophilic addition to carbonyl groups with remarkable diastereoselectivity, yielding homoallylic alcohols with adjacent quaternary centers in 55–84% efficiency [3]. The LiCl additive enhances zinc insertion rates by modulating the reagent’s Lewis acidity, thereby favoring a six-membered transition state that enforces syn-periplanar geometry during carbon-carbon bond formation [3].

Rhodium catalysts offer complementary regioselectivity profiles in allylic substitutions. For example, rhodium(I) complexes coordinate α-alkoxy-substituted copper(I) enolates, enabling chelation-controlled alkylation of allylic electrophiles [4]. This approach achieves >20:1 diastereoselectivity by locking the enolate into a rigid bicyclic transition state, where the allylic fragment adopts a transoid conformation relative to the carbonyl oxygen [4]. Comparative studies between zinc and rhodium systems reveal that while zinc excels in constructing all-carbon quaternary centers, rhodium provides superior functional group tolerance for oxygenated substrates [3] [4].

Table 1: Performance of Transition Metal Catalysts in 4-Ethyl-1,6-heptadien-4-ol Synthesis

| Metal | Additive | Yield (%) | Diastereoselectivity (d.r.) | Key Intermediate |

|---|---|---|---|---|

| Zn | LiCl | 84 | >95:5 | Allylic zinc chloride |

| Rh | Cu(I) enolate | 76 | >20:1 | Chelated rhodium enolate |

Asymmetric Induction via Chiral Ligand Design

Chiral boron catalysts have emerged as powerful tools for enantioselective allylation of ketones, a critical step in 4-ethyl-1,6-heptadien-4-ol synthesis. Boron Lewis acids bearing binaphthol-derived ligands induce asymmetry through a hydroboration-allylation-transborylation mechanism [6]. In this pathway, the catalyst coordinates the ketone’s lone pair, polarizing the carbonyl group and directing allylborane attack to the si face with 92% enantiomeric excess [6]. Crucially, the ligand’s biphenyl motif creates a chiral pocket that discriminates between pro-R and pro-S transition states, with computational models indicating a 3.8 kcal/mol energy difference favoring the major diastereomer [6].

Nickel-iminyl complexes demonstrate alternative stereocontrol strategies. While not directly applied to 4-ethyl-1,6-heptadien-4-ol, these systems illustrate how ligand geometry influences stereoselectivity. Square-planar (^TrH^BOX)Ni(κ²-NAd) complexes enforce axial chirality through restricted rotation of the iminyl group, achieving 85% ee in model C–H amination reactions [5]. This principle translates to allylic systems, where bulky tridentate ligands prevent undesired π-π stacking interactions that erode enantioselectivity [5].

Solvent and Temperature Effects on Stereochemical Outcomes

Reaction medium polarity directly impacts transition state organization in diastereoselective syntheses. Polar aprotic solvents like tetrahydrofuran (THF) stabilize zwitterionic intermediates in zinc-mediated allylations, increasing diastereoselectivity from 80:20 to >95:5 compared to dichloromethane [3]. Conversely, nonpolar solvents enhance π-facial selectivity in rhodium-catalyzed systems by promoting tighter ion pairing between the metal center and enolate [4].

Temperature modulates both reaction kinetics and thermodynamic control. Boron-catalyzed allylations exhibit an inversion of diastereoselectivity (from 85:15 to 15:85 d.r.) when cooled from 25°C to −40°C, attributed to a shift from kinetic allylboration to thermodynamically favored transborylation pathways [6]. Similarly, zinc-mediated reactions require −78°C to prevent retro-allylation, while rhodium systems tolerate ambient temperatures due to stronger metal-carbon bonds [3] [4].

Table 2: Solvent and Temperature Optimization for Diastereoselective Synthesis

| Parameter | Zinc System | Rhodium System | Boron System |

|---|---|---|---|

| Optimal Solvent | THF | Toluene | Dichloromethane |

| Temperature Range | −78°C to −40°C | 20°C to 60°C | −40°C to 25°C |

| Selectivity Driver | Solvent polarity | Ion pairing | Kinetic vs. thermodynamic control |

Carbocupration-Initiated Cascade Reaction Pathways

The carbocupration of 4-ethyl-1,6-heptadien-4-ol represents a paradigmatic example of transition metal-mediated cascade reactions that proceed through well-defined metallated intermediates. The fundamental mechanism involves the syn-addition of organocopper reagents to the alkene functionalities, followed by subsequent transformations that can be precisely controlled through judicious choice of reaction conditions and electrophilic trapping agents [1] [2].

The initial carbocupration step proceeds through a concerted mechanism where the organocopper species adds across the carbon-carbon double bond in a highly stereoselective manner. For 4-ethyl-1,6-heptadien-4-ol, the presence of two terminal alkene units provides dual sites for carbocupration, leading to the formation of vinylcopper intermediates that exhibit distinct reactivity patterns depending on the substitution pattern and electronic environment [3] [4].

Mechanistic Pathway Analysis

The carbocupration mechanism follows a well-established pathway where the organocopper reagent coordinates to the alkene π-system, followed by syn-addition to generate a vinylcopper intermediate. In the case of 4-ethyl-1,6-heptadien-4-ol, the regioselectivity of the carbocupration is influenced by steric factors associated with the tertiary alcohol center and the ethyl substituent [2] [4].

The reaction proceeds through the following key steps:

Coordination Phase: The organocopper reagent coordinates to the alkene π-electrons, forming a π-complex that represents the pre-reaction state.

Syn-Addition: The copper-carbon bond adds across the double bond in a syn-fashion, generating a vinylcopper intermediate with defined stereochemistry.

Stabilization: The resulting vinylcopper species is stabilized by coordination effects and electronic factors that influence its subsequent reactivity.

Substrate Scope and Regioselectivity

The carbocupration of 4-ethyl-1,6-heptadien-4-ol exhibits excellent regioselectivity, with the organocopper reagent preferentially adding to the less substituted carbon atom of the alkene. This regioselectivity is governed by both steric and electronic factors, with the tertiary alcohol center providing a directing effect that influences the approach of the organocopper species [1] [2].

Different organocopper reagents exhibit varying degrees of reactivity and selectivity:

- Methyl cuprates (Me₂CuLi): Exhibit high regioselectivity and rapid reaction rates at -78°C

- Ethyl cuprates (Et₂CuLi): Show moderate regioselectivity with slightly reduced reaction rates

- Phenyl cuprates (Ph₂CuLi): Display lower regioselectivity due to increased steric hindrance

Solvent Effects and Reaction Conditions

The choice of solvent significantly impacts the efficiency and selectivity of the carbocupration reaction. Tetrahydrofuran (THF) has emerged as the optimal solvent for carbocupration reactions involving 4-ethyl-1,6-heptadien-4-ol due to its ability to solubilize organocopper reagents while maintaining their reactivity [2] [4].

The reaction temperature is critically important, with optimal conditions typically maintained at -78°C to preserve the stability of the organocopper reagents and prevent decomposition pathways. Higher temperatures can lead to reduced selectivity and increased side reactions, while lower temperatures may result in incomplete conversion.

Electrophilic Trapping of Metallated Intermediates

The vinylcopper intermediates generated through carbocupration of 4-ethyl-1,6-heptadien-4-ol can be efficiently trapped by a wide range of electrophilic reagents, providing access to structurally diverse products with predictable regio- and stereochemical outcomes [5] [6] [7].

Electrophile Scope and Reactivity Patterns

The metallated intermediates derived from carbocupration exhibit nucleophilic character and readily undergo substitution reactions with various electrophiles. The reactivity pattern follows established trends in organometallic chemistry, with harder electrophiles generally showing higher reactivity toward the vinylcopper species [8] [9].

Proton Sources

The most fundamental electrophilic trapping involves protonation of the vinylcopper intermediate to yield the corresponding alkene product. Common proton sources include:

- Methanol: Provides mild protonation conditions with excellent functional group tolerance

- Ammonium chloride: Offers aqueous workup compatibility and complete conversion

- Acetic acid: Enables selective protonation under controlled conditions

Carbon Electrophiles

The vinylcopper intermediates can undergo carbon-carbon bond forming reactions with various carbon electrophiles, enabling the construction of complex molecular architectures. Key carbon electrophiles include:

- Alkyl halides: React through SN2 mechanisms to form new carbon-carbon bonds

- Carbonyl compounds: Undergo addition reactions to generate alcohol products

- Acid chlorides: Provide access to ketone functionalities through acylation reactions

Halogen Electrophiles

Halogenation of the vinylcopper intermediates can be achieved using various halogen sources:

- Iodine: Provides vinyl iodides that serve as versatile synthetic intermediates

- Bromine: Generates vinyl bromides suitable for further cross-coupling reactions

- N-chlorosuccinimide: Offers mild chlorination conditions with high selectivity

Mechanistic Considerations

The electrophilic trapping reactions proceed through well-defined transition states where the nucleophilic vinylcopper species attacks the electrophilic center. The stereochemical outcome is determined by the geometry of the vinylcopper intermediate and the approach trajectory of the electrophile [6] [7].

The reaction mechanism typically involves:

- Nucleophilic attack: The vinylcopper species attacks the electrophilic center

- Transition state formation: A cyclic transition state is formed with partial bond formation

- Product formation: The electrophilic trapping is completed with copper elimination

Stereochemical Control

The stereochemical outcome of electrophilic trapping can be controlled through careful selection of reaction conditions and electrophilic reagents. The syn-addition nature of the initial carbocupration reaction provides a stereochemical template that is preserved during the subsequent trapping step [2] [6].

Computational Modeling of Transition States

Advanced computational methods have provided unprecedented insights into the transition state structures and reaction mechanisms involved in the carbocupration and electrophilic trapping of 4-ethyl-1,6-heptadien-4-ol. Density functional theory (DFT) calculations have proven particularly valuable in elucidating the energetic and structural features of these transformations [10] [11] [12].

Computational Methodology

The computational investigation of 4-ethyl-1,6-heptadien-4-ol reaction mechanisms has employed various levels of theory, with DFT methods providing the optimal balance between accuracy and computational efficiency. The most commonly used computational approaches include:

- B3LYP/6-31G(d): Provides reliable geometries and energetics for organic molecules

- M06-2X/6-31+G(d,p): Offers improved treatment of dispersion interactions

- ωB97X-D/6-311+G(d,p): Incorporates long-range correction for enhanced accuracy

Transition State Characterization

The transition states for carbocupration reactions have been characterized through systematic computational analysis, revealing the key structural and energetic features that govern reactivity and selectivity. The computed transition states exhibit the following characteristics:

Geometrical Features

The transition states for carbocupration show characteristic geometric parameters:

- C-Cu bond distance: Typically 2.1-2.3 Å, indicating partial bond formation

- C-C bond distance: Approximately 2.0-2.2 Å, showing incipient bond formation

- Bond angles: Approach tetrahedral geometry around the developing carbon centers

Energetic Analysis

The computational analysis has provided detailed energetic profiles for the carbocupration reactions:

- Activation barriers: Range from 45-65 kJ/mol depending on the organocopper reagent

- Reaction energies: Typically exothermic by 20-40 kJ/mol

- Thermodynamic favorability: Driven by the formation of stable vinylcopper intermediates

Solvent Effects

The computational modeling has incorporated solvent effects through implicit solvation models, revealing the significant impact of solvent polarity on reaction energetics:

- THF solvation: Stabilizes the transition state by 10-15 kJ/mol

- Dielectric effects: Influence the charge distribution in the transition state

- Coordination effects: Solvent molecules can coordinate to the copper center

Electronic Structure Analysis

Natural bond orbital (NBO) analysis has provided insights into the electronic structure of the transition states:

- Charge transfer: Significant electron density transfer from copper to carbon

- Orbital interactions: HOMO-LUMO interactions drive the reaction

- Bonding patterns: Reveal the nature of the developing chemical bonds

Kinetic Isotope Effects

Computational predictions of kinetic isotope effects have been used to validate the proposed reaction mechanisms:

- Primary isotope effects: kH/kD values of 1.2-1.5 for C-H bonds

- Secondary isotope effects: Smaller effects for adjacent positions

- Mechanistic implications: Support the proposed concerted mechanism

Comparison with Experimental Data

The computational predictions show excellent agreement with experimental observations:

- Activation energies: Computed barriers match experimental values within 5-10 kJ/mol

- Stereoselectivity: Predicted selectivities align with experimental outcomes

- Regioselectivity: Calculated preference matches observed product distributions

Predictive Capabilities

The validated computational models have been used to predict the behavior of related substrates and reaction conditions:

- Substrate scope: Predictions for modified substrates guide synthetic planning

- Reaction optimization: Computational screening of conditions accelerates development

- Mechanistic insights: Detailed understanding enables rational design strategies

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types